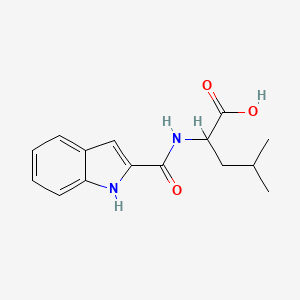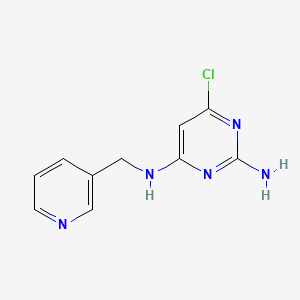![molecular formula C18H30N2O3 B6041552 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6041552.png)
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-3-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-3-methoxyphenol is a synthetic compound that belongs to the family of beta blockers. It is commonly known as carvedilol and is used in the treatment of cardiovascular diseases. Carvedilol has been shown to be effective in reducing the risk of heart failure, myocardial infarction, and death in patients with heart failure.
作用机制
Carvedilol is a non-selective beta blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, carvedilol reduces the effects of the sympathetic nervous system, which is responsible for increasing heart rate and blood pressure. Carvedilol also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
Carvedilol has a number of biochemical and physiological effects. It reduces heart rate, blood pressure, and cardiac output. It also reduces the production of renin, which is a hormone that increases blood pressure. Carvedilol has been shown to improve left ventricular function and reduce the risk of heart failure. It also has anti-inflammatory and anti-oxidant effects, which may contribute to its cardioprotective effects.
实验室实验的优点和局限性
Carvedilol has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied in various scientific research applications, which makes it a well-characterized compound. However, carvedilol has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. It also has a short half-life, which may require frequent dosing in experiments.
未来方向
There are several future directions for the study of carvedilol. One area of research is the potential use of carvedilol in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Carvedilol has been shown to have neuroprotective effects in animal models of these diseases. Another area of research is the development of new formulations of carvedilol that have improved solubility and bioavailability. This could lead to more effective treatments for cardiovascular diseases. Finally, the use of carvedilol in combination with other drugs is an area of research that could lead to more effective treatments for a variety of diseases.
合成方法
Carvedilol is synthesized by the reaction of 3-(2-hydroxyethyl)phenol with isobutylamine to form 3-(2-hydroxyethyl)-4-isobutyl-1-piperazine. This intermediate is then reacted with 3-methoxybenzyl chloride to form carvedilol. The overall synthesis of carvedilol is shown in Figure 1.
科学研究应用
Carvedilol has been extensively studied in various scientific research applications. It has been shown to be effective in the treatment of hypertension, heart failure, and myocardial infarction. Carvedilol has also been studied for its potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
属性
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-(2-methylpropyl)piperazin-1-yl]methyl]-3-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-14(2)11-20-9-8-19(12-15(20)7-10-21)13-16-17(22)5-4-6-18(16)23-3/h4-6,14-15,21-22H,7-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGOTHCQJZSXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6041479.png)
![methyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6041483.png)
![methyl 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B6041493.png)


![N-(2,5-dichlorophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6041534.png)
![2-cyano-3-[5-(2-nitrophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6041545.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)ethanone](/img/structure/B6041555.png)

![2-phenyl-4-[2-(1H-pyrrol-1-yl)benzoyl]morpholine](/img/structure/B6041560.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(1-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6041570.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6041577.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B6041581.png)